tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a spiro linkage involving an oxa-azaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic ring system followed by the introduction of the tert-butyl and aminomethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in a wide range of derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Biology: In biological research, the compound’s unique structure allows it to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
- tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
Uniqueness
tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate stands out due to its specific spirocyclic structure and the presence of both tert-butyl and aminomethyl groups. This unique combination of features imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-14(5-7-18-10-14)11(8-15)9-16/h11H,4-10,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVAHUZBIRDDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCOC2)C(C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.